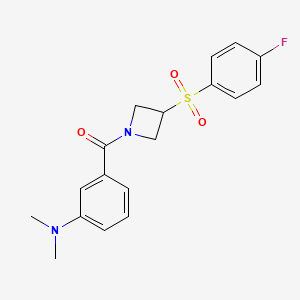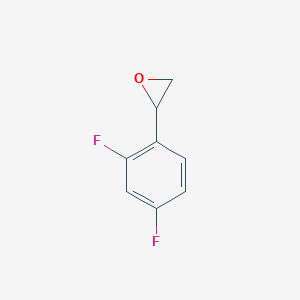
(3-(Dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reaction: Cyclization with azetidine-2-one.
Conditions: Involves using a strong base like sodium hydride in anhydrous conditions.
Temperature: Room temperature.
Step 3: Sulfonylation with 4-Fluorobenzenesulfonyl Chloride:
Reaction: Sulfonylation to attach the sulfonyl fluoride group.
Conditions: Utilizes an organic solvent like dichloromethane and an acid scavenger.
Temperature: Controlled at 20-25°C.
Industrial Production Methods
The industrial synthesis might employ continuous flow chemistry to ensure precise control over reaction conditions and yield. This involves automated reactors, which enhance efficiency and scalability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: Formation of (3-(Dimethylamino)phenyl)methanone:
Reaction: Acetylation of (3-(Dimethylamino)phenyl)acetic acid.
Conditions: Carried out in the presence of acetic anhydride and a catalyst such as pyridine.
Temperature: Approximately 0-5°C.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation:
Conditions: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Products: Corresponding sulfoxides or sulfones.
Reduction:
Conditions: Catalytic hydrogenation using catalysts like palladium on carbon.
Products: Reduced amine derivatives.
Substitution:
Conditions: Utilizes nucleophilic substitution with reagents like sodium alkoxides.
Products: Varied substituted derivatives depending on the nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Palladium on carbon, sodium borohydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Catalysts: Palladium on carbon, sodium hydride.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Varied azetidine and sulfonyl derivatives.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediate: Acts as a crucial intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Pharmacological Potential: Explored for therapeutic applications due to its unique molecular structure.
Industry
Catalysts and Ligands: Utilized in designing advanced catalysts and ligands for industrial chemical reactions.
Mécanisme D'action
This compound interacts with biological molecules through its azetidine ring and sulfonyl fluoride group, targeting specific enzymes or receptors. The dimethylamino group enhances its binding affinity, leading to potential inhibitory or activating effects on molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(Dimethylamino)phenyl)(3-(phenylsulfonyl)azetidin-1-yl)methanone
Comparison: Lacks the 4-fluorophenyl group, affecting its chemical reactivity and binding properties.
(3-(Dimethylamino)phenyl)(3-(methylsulfonyl)azetidin-1-yl)methanone
Comparison: Contains a methyl group instead of a 4-fluorophenyl group, resulting in different pharmacological properties.
(3-(Dimethylamino)phenyl)(3-((4-methylphenyl)sulfonyl)azetidin-1-yl)methanone
Comparison: Substituted with a 4-methylphenyl group, altering its interaction with biological targets.
Unique Features
The presence of the 4-fluorophenyl group in (3-(Dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone provides unique electronic and steric effects, making it distinct from other similar compounds. This structural aspect can significantly impact its chemical reactivity and biological activity.
That’s a pretty deep dive into this compound! Anything more you want to explore?
Propriétés
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-20(2)15-5-3-4-13(10-15)18(22)21-11-17(12-21)25(23,24)16-8-6-14(19)7-9-16/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKPHGNLXXKIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2745968.png)
![N'-(4-ethylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide](/img/structure/B2745969.png)

![[2-[(2,4-Dichlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745971.png)
![2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2745972.png)

![N-butyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2745976.png)
![N-[(3-CHLOROADAMANTAN-1-YL)METHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2745980.png)
![3-cyclohexyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide](/img/structure/B2745982.png)
![2-(3,9-dimethyl-7-(2-methylallyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2745985.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2745986.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea](/img/structure/B2745987.png)


